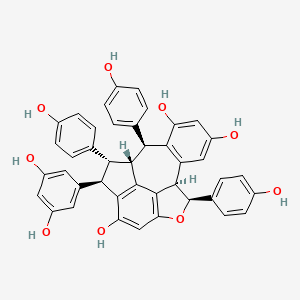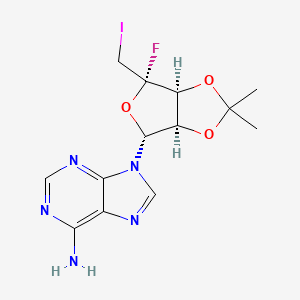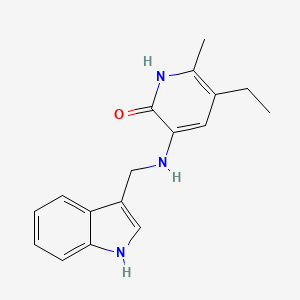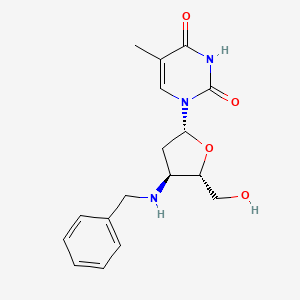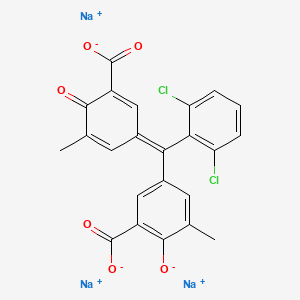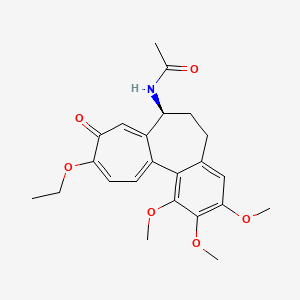
Colchiceine ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colchiceine ethyl ether is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale. This compound has a molecular formula of C23H27NO6 and a molecular weight of 413.46 g/mol . This compound is characterized by its unique chemical structure, which includes an ethyl ether group attached to the colchiceine molecule. This modification imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of colchiceine ethyl ether typically involves the modification of colchicine through a series of chemical reactions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide in an S_N2 reaction . In this case, colchiceine is reacted with ethyl iodide in the presence of a strong base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of colchiceine from colchicine, followed by the etherification reaction with ethyl iodide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Colchiceine ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Colchiceine ethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of colchiceine ethyl ether involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule polymerization, leading to the inhibition of mitosis and cell proliferation . This mechanism is similar to that of colchicine, but the presence of the ethyl ether group may impart additional effects on the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Colchiceine ethyl ether can be compared with other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Thiocolchicine: A sulfur-containing derivative with enhanced biological activity.
Demecolcine: A derivative with a modified structure that affects its pharmacological properties.
This compound is unique due to the presence of the ethyl ether group, which can influence its chemical reactivity and biological activity. This modification may result in differences in solubility, stability, and interaction with molecular targets compared to other colchicine derivatives.
Eigenschaften
CAS-Nummer |
75491-24-6 |
|---|---|
Molekularformel |
C23H27NO6 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-[(7S)-10-ethoxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-6-30-19-10-8-15-16(12-18(19)26)17(24-13(2)25)9-7-14-11-20(27-3)22(28-4)23(29-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
PMWZYVQZGMMSNM-KRWDZBQOSA-N |
Isomerische SMILES |
CCOC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Kanonische SMILES |
CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



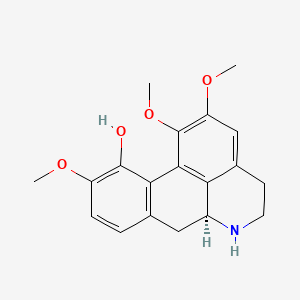

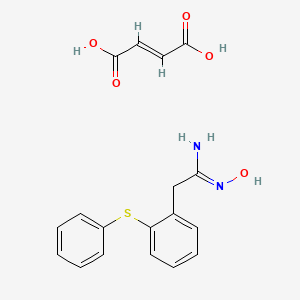
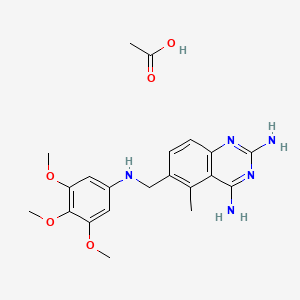
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)


